molecular formula C15H14N4O2S B2662460 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 1020980-37-3

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Cat. No.: B2662460
CAS No.: 1020980-37-3
M. Wt: 314.36
InChI Key: TZNWZKUPWSSLRB-UHFFFAOYSA-N
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Description

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound has emerged as a critical chemical tool for probing the physiological and pathological roles of DYRK1A, a kinase implicated in neuronal development and cell cycle control. Its primary research value lies in its ability to selectively modulate DYRK1A activity in cellular models, thereby enabling investigations into Down syndrome-associated cognitive deficits and neurodegenerative pathways relevant to Alzheimer's disease . The mechanism of action involves competitive binding at the ATP-binding site of DYRK1A, effectively suppressing its kinase activity and the subsequent phosphorylation of downstream substrates like transcription factors and splicing regulators. Furthermore, its inhibition profile extends to other members of the DYRK family and the closely related CLK kinases, making it a versatile compound for studying alternative splicing mechanisms and cell differentiation processes. Its application is fundamental in research areas focused on decoding kinase signaling networks and validating DYRK1A as a therapeutic target for various cognitive disorders.

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-5-4-6-16-7-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNWZKUPWSSLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves multiple steps. One common method starts with the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. This is followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. The final step involves the acylation of the 7-NH2 group with nicotinic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction of nitro groups in the compound can yield amino derivatives.

    Substitution: Various substitution reactions can occur, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory effects of compounds related to N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide. For instance, a compound incorporating similar structural motifs exhibited significant anti-inflammatory activity in multiple experimental models when compared to ibuprofen, a well-known anti-inflammatory drug . The mechanism of action is believed to involve the modulation of inflammatory mediators and pathways.

Antibacterial Properties

The thiazolo-pyrimidine derivatives have also shown promising antibacterial activity. In vitro studies indicated that certain derivatives exhibited superior antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin . This suggests that compounds like this compound could be valuable in combating antibiotic-resistant bacteria.

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets positions it well for further development as a therapeutic agent. Molecular docking studies have been employed to predict interactions with specific enzymes and receptors, paving the way for optimized derivatives with enhanced efficacy and reduced side effects .

Case Study 1: Anti-inflammatory Evaluation

A study synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anti-inflammatory properties. The lead compound demonstrated significant inhibition of inflammatory markers in vitro and in vivo models. This compound's structure was closely related to this compound, indicating the potential for similar therapeutic effects .

Case Study 2: Antibacterial Activity Assessment

In another investigation, the antibacterial efficacy of thiazolo-pyrimidine derivatives was assessed against clinical isolates of resistant bacterial strains. The results showed that specific modifications to the thiazolo-pyrimidine core enhanced activity against resistant strains. This highlights the importance of structural optimization in developing new antibacterial agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thiazolo[3,2-a]pyrimidine Derivatives
  • 2-(2-Fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide This analog shares the same thiazolo[3,2-a]pyrimidine core but replaces the nicotinamide with a fluorophenoxy acetamide group. However, the absence of a pyridine ring reduces hydrogen-bonding capacity, which may limit target affinity .
  • Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    The benzylidene substituent at position 2 introduces planarity, facilitating π-π stacking with aromatic residues in enzymes. The ethyl carboxylate group acts as a prodrug, hydrolyzing to a carboxylic acid in vivo. In contrast, the target compound’s nicotinamide directly engages in hydrogen bonding without requiring metabolic activation .

Pyrrolo-Thiazolo-Pyrimidine Derivatives
Thieno[2,3-d]pyrimidine Derivatives
  • 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides The thieno[2,3-d]pyrimidine core differs in sulfur placement, altering electronic properties. The thioxo group enhances hydrogen-bond acceptor capacity but may reduce metabolic stability compared to the target’s oxo group .

Functional Group and Substituent Analysis

Substituent Effects on Bioactivity
  • Methyl Groups : The 2,3,7-trimethyl substituents on the target compound increase lipophilicity, improving membrane permeability. This contrasts with analogs lacking methyl groups, which may exhibit faster metabolic clearance .
  • Nicotinamide vs. Carboxylate/Ester : The nicotinamide’s dual hydrogen-bonding capability (amide NH and pyridine N) mimics NAD+ cofactors, making it suitable for targeting dehydrogenases. Carboxylate esters (e.g., ethyl derivatives) require hydrolysis for activation, delaying therapeutic effects .
  • Aromatic Substituents: Fluorophenoxy () and methoxyphenyl () groups enhance π-π interactions but may introduce toxicity risks absent in the target’s simpler methyl-nicotinamide system .

Data Tables

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Analogs

Compound Name Core Structure Key Substituents Functional Groups Biological Activity References
N-(2,3,7-Trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide Thiazolo[3,2-a]pyrimidine 2,3,7-Trimethyl; Nicotinamide Amide, Pyridine Enzyme inhibition, Anticancer
2-(2-Fluorophenoxy)-N-(same core)acetamide Thiazolo[3,2-a]pyrimidine 2,3,7-Trimethyl; Fluorophenoxy acetamide Amide, Ether Cytotoxicity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(trimethoxybenzylidene)-thiazolo-pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Benzylidene, Phenyl, Ethyl carboxylate Ester, Benzylidene Prodrug activation

Table 2: Hydrogen-Bonding Capacity Comparison

Compound Hydrogen-Bond Donors Hydrogen-Bond Acceptors Key Interactions
Target Nicotinamide Derivative 1 (amide NH) 2 (amide O, pyridine N) Enzyme active site, NAD+ mimicry
Fluorophenoxy Acetamide () 1 (amide NH) 1 (amide O) Limited enzyme recognition
Ethyl Carboxylate () 0 3 (ester O, benzylidene) Prodrug, requires hydrolysis

Research Findings and Implications

  • Crystallography : The target’s methyl groups induce puckering in the thiazolo[3,2-a]pyrimidine ring, as observed in analogs like ’s ethyl carboxylate derivative. This conformation may optimize binding to globular enzyme domains .
  • Hydrogen Bonding: The nicotinamide’s pyridine nitrogen forms stronger hydrogen bonds than ester or ether analogs, as highlighted in graph-set analyses (). This explains its superior enzyme inhibition compared to fluorophenoxy derivatives .
  • Synthetic Accessibility : The target compound’s synthesis avoids multi-step functionalization required for pyrrolo-thiazolo systems (), enhancing scalability .

Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core fused with a nicotinamide moiety. Its chemical structure can be represented as follows:

N 2 3 7 trimethyl 5 oxo 5H thiazolo 3 2 a pyrimidin 6 yl nicotinamide\text{N 2 3 7 trimethyl 5 oxo 5H thiazolo 3 2 a pyrimidin 6 yl nicotinamide}

Key Properties

  • Molecular Formula : C13H14N4OS
  • Molecular Weight : 270.34 g/mol
  • CAS Number : Not yet assigned.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that related thiazolidinones showed comparable anti-inflammatory effects to ibuprofen in various models of inflammation. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could also contribute to their hypothesized anti-atherosclerotic effects .

Anticancer Potential

Preliminary investigations into the anticancer activity of similar thiazolo-pyrimidine derivatives have shown promise. These compounds have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific data from studies indicate that these compounds may target critical signaling pathways involved in cancer progression .

Table of Biological Activities

Activity TypeModel/AssayResultReference
Anti-inflammatoryIn vivo modelsComparable to ibuprofen
AnticancerVarious cancer cell linesSignificant inhibition of proliferation
AntioxidantIn vitro assaysPotent antioxidant activity

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, the compound was administered to mice with induced inflammation. The results showed a marked reduction in swelling and pain comparable to standard anti-inflammatory drugs. The study highlighted the potential for thiazolo-pyrimidine derivatives in treating chronic inflammatory conditions.

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of related compounds against human breast cancer cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, leading to a decrease in cell viability by over 50% at certain concentrations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents into the thiazolo[3,2-a]pyrimidine scaffold of this compound?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid and substituted benzaldehydes in acetic acid/acetic anhydride with sodium acetate generates derivatives via Schiff base formation . Adjusting substituents on the benzaldehyde moiety (e.g., 2,4,6-trimethoxy or 3-chloro groups) allows systematic functionalization of the core structure .

Q. How is the spatial conformation of this compound determined experimentally?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving spatial conformation. For thiazolo[3,2-a]pyrimidines, XRD reveals puckering in the pyrimidine ring (e.g., flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings), which influence reactivity and binding properties .

Q. What spectroscopic techniques validate the structural integrity of synthesized derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) identifies substituent positions and confirms cyclization. IR spectroscopy verifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). Mass spectrometry provides molecular weight confirmation, while elemental analysis ensures purity .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the thiazolo[3,2-a]pyrimidine core?

  • Methodological Answer : Functionalization often proceeds via nucleophilic aromatic substitution or Michael addition. For example, the 6-carboxamide group can react with amines under mild conditions, while the 5-oxo group participates in keto-enol tautomerism, influencing electrophilic substitution patterns . Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. How can structural-activity relationships (SAR) explain variations in antimicrobial efficacy among derivatives?

  • Methodological Answer : SAR studies show that electron-withdrawing substituents (e.g., nitro or chloro groups) enhance antimicrobial activity by increasing membrane permeability. Conversely, bulky groups (e.g., 2,4,6-trimethoxybenzylidene) may sterically hinder target binding. Systematic substitution at the 2-, 3-, and 7-positions, followed by bioactivity assays (e.g., MIC testing), identifies optimal pharmacophores .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Contradictions may arise from crystallographic polymorphism or solvent-dependent conformational changes. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for crystallinity via powder XRD. Cross-reference with computational docking studies to assess target binding consistency .

Q. What computational methods validate the compound’s conformational stability in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) model flexibility, while NOESY NMR detects through-space interactions to confirm solution-phase conformation. Compare MD-derived root-mean-square deviation (RMSD) with crystallographic data to assess accuracy .

Data Analysis and Experimental Design

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer : Use design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading. For example, sodium acetate in acetic acid/acetic anhydride (1:1) at reflux for 8–10 hours achieves 78% yield in the title compound . Monitor reaction progress via TLC and purify via recrystallization (ethyl acetate/ethanol, 3:2) .

Q. What strategies mitigate challenges in characterizing tautomeric forms of the 5-oxo group?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) tracks tautomeric equilibria by observing chemical shift changes. IR spectroscopy under controlled humidity identifies enol vs. keto dominance. Crystallize derivatives at low temperatures to stabilize specific tautomers for XRD analysis .

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